N-{1-[4-(tert-butyl)benzyl]-1H-1,3-benzimidazol-2-yl}-N-ethylamine N-{1-[4-(tert-butyl)benzyl]-1H-1,3-benzimidazol-2-yl}-N-ethylamine
Brand Name: Vulcanchem
CAS No.: 866131-99-9
VCID: VC8143667
InChI: InChI=1S/C20H25N3/c1-5-21-19-22-17-8-6-7-9-18(17)23(19)14-15-10-12-16(13-11-15)20(2,3)4/h6-13H,5,14H2,1-4H3,(H,21,22)
SMILES: CCNC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(C)(C)C
Molecular Formula: C20H25N3
Molecular Weight: 307.4 g/mol

N-{1-[4-(tert-butyl)benzyl]-1H-1,3-benzimidazol-2-yl}-N-ethylamine

CAS No.: 866131-99-9

Cat. No.: VC8143667

Molecular Formula: C20H25N3

Molecular Weight: 307.4 g/mol

* For research use only. Not for human or veterinary use.

N-{1-[4-(tert-butyl)benzyl]-1H-1,3-benzimidazol-2-yl}-N-ethylamine - 866131-99-9

Specification

CAS No. 866131-99-9
Molecular Formula C20H25N3
Molecular Weight 307.4 g/mol
IUPAC Name 1-[(4-tert-butylphenyl)methyl]-N-ethylbenzimidazol-2-amine
Standard InChI InChI=1S/C20H25N3/c1-5-21-19-22-17-8-6-7-9-18(17)23(19)14-15-10-12-16(13-11-15)20(2,3)4/h6-13H,5,14H2,1-4H3,(H,21,22)
Standard InChI Key UTSCHBVVSZGJLX-UHFFFAOYSA-N
SMILES CCNC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(C)(C)C
Canonical SMILES CCNC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(C)(C)C

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Structural Depiction

The systematic IUPAC name for this compound is 1-[(4-tert-butylphenyl)methyl]-N-ethyl-1H-benzimidazol-2-amine, reflecting its benzimidazole core substituted at the 1-position with a 4-tert-butylbenzyl group and at the 2-position with an ethylamine moiety . The SMILES notation CCNC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(C)(C)C\text{CCNC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(C)(C)C} provides a linear representation of its structure, highlighting the connectivity between the benzimidazole ring, tert-butylbenzyl group, and ethylamine side chain .

Molecular Formula and Weight

The compound has a molecular formula of C20H25N3\text{C}_{20}\text{H}_{25}\text{N}_3, calculated to a precise molecular weight of 307.4 g/mol . Its structure combines aromaticity from the benzimidazole and benzene rings with the steric bulk of the tert-butyl group, which may influence solubility and binding interactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC20H25N3\text{C}_{20}\text{H}_{25}\text{N}_3
Molecular Weight307.4 g/mol
IUPAC Name1-[(4-tert-butylphenyl)methyl]-N-ethyl-1H-benzimidazol-2-amine
SMILESCCNC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(C)(C)C

Synonyms and Identifiers

This compound is cataloged under multiple identifiers, including:

  • CAS Registry Number: 866131-99-9

  • PubChem CID: 1485511

  • DSSTox Substance ID: DTXSID001152321
    Additional synonyms include 1-[(4-tert-butylphenyl)methyl]-N-ethyl-1H-1,3-benzodiazol-2-amine and N-{1-[4-(tert-butyl)benzyl]-1H-1,3-benzimidazol-2-yl}-N-ethylamine, which are frequently used in chemical databases .

Synthesis and Production Pathways

Benzimidazole Core Formation

The benzimidazole scaffold is typically synthesized via cyclization reactions involving o-phenylenediamine derivatives. For example, condensation of 1,2-diaminobenzene with carboxylic acids or their equivalents under acidic conditions yields the benzimidazole ring . In this compound, the ethylamine group at the 2-position likely originates from nucleophilic substitution or reductive amination steps .

Ethylamine Functionalization

The ethylamine side chain may be incorporated via Mannich reactions or direct alkylation. For instance, reacting a 2-chlorobenzimidazole derivative with ethylamine under heated conditions could yield the desired N-ethylamine product . Alternative approaches, such as reductive amination of a ketone intermediate, have been reported for analogous compounds .

Physicochemical Properties

Spectral Characteristics

  • IR Spectroscopy: Expected absorption bands include N-H stretching (~3400 cm1^{-1}), C=N stretching (~1600 cm1^{-1}), and C-H vibrations from the tert-butyl group (~1360–1380 cm1^{-1}) .

  • NMR Spectroscopy: 1H^1\text{H}-NMR would show signals for the ethylamine protons (δ 1.2–1.4 ppm for CH3_3, δ 2.6–3.0 ppm for NCH2_2), tert-butyl group (δ 1.3 ppm, singlet), and aromatic protons (δ 6.8–7.8 ppm) .

Pharmacological and Industrial Research

Biological Activity

Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. While direct studies on this compound are scarce, structurally related molecules exhibit inhibition of tyrosine kinases and helicases, suggesting potential therapeutic applications . The ethylamine group may enhance bioavailability by improving water solubility relative to unsubstituted benzimidazoles .

Material Science Applications

The tert-butyl group confers steric hindrance and thermal stability, making this compound a candidate for high-performance polymers or ligands in catalytic systems . Its rigid aromatic structure could also serve as a building block in organic semiconductors .

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